molecular formula C22H28N2O3 B273647 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

Katalognummer B273647
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: CQIZASIYJPTXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is involved in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, this compound can modulate the expression of genes involved in these processes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various preclinical models, including mouse models of rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The exact biochemical and physiological effects of this compound are still being studied, but it is believed to modulate the expression of genes involved in cell growth, differentiation, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its potency and selectivity for BRD4, making it a valuable tool for studying the role of this protein in various biological processes. This compound has also shown good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may pose challenges for certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, including the development of new formulations with improved solubility, the evaluation of its efficacy in various disease models, and the identification of potential biomarkers for patient selection. In addition, the role of BRD4 in various biological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion
In summary, this compound is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its potent anti-inflammatory and anti-tumor effects make it a valuable tool for studying the role of BRD4 in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione involves several steps, including the preparation of cyclohexylamine, the formation of tricyclic intermediate, and the introduction of acetyl groups. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that this compound has potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

Eigenschaften

Molekularformel

C22H28N2O3

Molekulargewicht

368.5 g/mol

IUPAC-Name

13-acetyl-5-cyclohexyl-1,13-diazatricyclo[10.3.1.02,7]hexadeca-2(7),3,5-triene-8,16-dione

InChI

InChI=1S/C22H28N2O3/c1-15(25)23-12-13-24-19-11-10-17(16-6-3-2-4-7-16)14-18(19)21(26)9-5-8-20(23)22(24)27/h10-11,14,16,20H,2-9,12-13H2,1H3

InChI-Schlüssel

CQIZASIYJPTXSH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

Kanonische SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.